molecular formula C13H10BrFO B1527669 2-Benzyloxy-1-bromo-3-fluorobenzene CAS No. 1036724-55-6

2-Benzyloxy-1-bromo-3-fluorobenzene

Cat. No. B1527669
M. Wt: 281.12 g/mol
InChI Key: AVGYMQGMWJDFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Benzyloxy-1-bromo-3-fluorobenzene” is a chemical compound with the molecular formula C13H10BrFO . It has a molecular weight of 281.12 .


Molecular Structure Analysis

The molecular structure of “2-Benzyloxy-1-bromo-3-fluorobenzene” is represented by the InChI code 1S/C13H10BrFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 .


Physical And Chemical Properties Analysis

“2-Benzyloxy-1-bromo-3-fluorobenzene” is a solid at room temperature . The storage temperature is recommended to be at refrigerator conditions .

Scientific Research Applications

Organometallic Chemistry and Catalysis

2-Benzyloxy-1-bromo-3-fluorobenzene and its derivatives are utilized in organometallic chemistry, particularly for their unique reactivity in transition-metal-based catalysis. The presence of fluorine substituents can affect the electronic properties of molecules, making them interesting ligands or intermediates in the formation of organometallic complexes. This property facilitates their use in catalytic reactions, including C-H and C-F bond activation reactions, which are crucial in organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Coordination Chemistry

In coordination chemistry, derivatives of 2-Benzyloxy-1-bromo-3-fluorobenzene have been explored for their ability to form complexes with metal ions. These complexes are studied for their unique structural and electronic properties, which can lead to various applications in materials science and catalysis. The fluorine atoms play a significant role in influencing the binding strength and geometry of these complexes (Plenio, Hermann, & Diodone, 1997).

Organic Synthesis

In organic synthesis, 2-Benzyloxy-1-bromo-3-fluorobenzene serves as a versatile building block for constructing complex molecules. Its reactivity allows for the formation of various functional groups and structural motifs, which are essential in the synthesis of pharmaceuticals, agrochemicals, and materials. Techniques such as fluorination, cross-coupling reactions, and cyclization have been employed to synthesize a wide range of compounds using this chemical as a starting material or intermediate (Kitamura, Kuriki, Morshed, & Hori, 2011).

Photocatalysis and Photochemistry

The photocatalyzed reactions involving 2-Benzyloxy-1-bromo-3-fluorobenzene derivatives highlight their potential in photochemical synthesis. These reactions are particularly useful for the efficient synthesis of benzylic fluorides, which are valuable in various chemical industries. The reactions leverage the unique electronic properties conferred by the fluorine atom, enabling selective photocatalytic transformations (Bloom, McCann, & Lectka, 2014).

Safety And Hazards

“2-Benzyloxy-1-bromo-3-fluorobenzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-bromo-3-fluoro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGYMQGMWJDFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-1-bromo-3-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloxy-1-bromo-3-fluorobenzene
Reactant of Route 2
Reactant of Route 2
2-Benzyloxy-1-bromo-3-fluorobenzene
Reactant of Route 3
Reactant of Route 3
2-Benzyloxy-1-bromo-3-fluorobenzene
Reactant of Route 4
Reactant of Route 4
2-Benzyloxy-1-bromo-3-fluorobenzene
Reactant of Route 5
Reactant of Route 5
2-Benzyloxy-1-bromo-3-fluorobenzene
Reactant of Route 6
Reactant of Route 6
2-Benzyloxy-1-bromo-3-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.